molecular formula C23H27N3O4S B2823416 Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate CAS No. 1040643-99-9

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate

Cat. No.: B2823416
CAS No.: 1040643-99-9
M. Wt: 441.55
InChI Key: FWFLOSFUAGPGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate is a derivative of the imidazo[2,1-b]thiazole scaffold, a heterocyclic system known for diverse pharmacological activities. Its structure comprises:

  • A 4-methoxyphenyl substituent on the imidazo[2,1-b]thiazole core.
  • A propanoyl linker connecting the thiazole moiety to a piperidine-3-carboxylate group.
  • An ethyl ester functional group.

Properties

IUPAC Name

ethyl 1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-3-30-22(28)17-5-4-12-25(13-17)21(27)11-8-18-15-31-23-24-20(14-26(18)23)16-6-9-19(29-2)10-7-16/h6-7,9-10,14-15,17H,3-5,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFLOSFUAGPGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with 2-bromoacetophenone under basic conditions to form the thiazole ring.

    Coupling with piperidine: The thiazole intermediate is then coupled with piperidine-3-carboxylate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxyl group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Conversion of the methoxy group to a carboxyl group results in a carboxylic acid derivative.

    Reduction: Reduction of the ester group yields the corresponding alcohol.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate involves interaction with specific molecular targets. The imidazo[2,1-b]thiazole core is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among imidazo[2,1-b]thiazole derivatives include:

  • Aromatic substituents : 4-Methoxy (target compound) vs. 4-chloro (e.g., 5f, 5l), 4-bromo (e.g., 2 in ), or 4-fluoro (e.g., 4a in ).
  • Linker groups: Propanoyl (target) vs. acetyl (e.g., 5h in ) or hydrazide (e.g., 2 in ).
  • Heterocyclic appendages : Piperidine-3-carboxylate (target) vs. pyridine (e.g., 5h) or piperazine derivatives (e.g., 5l in ).
Table 1: Substituent Effects on Physicochemical Properties
Compound Name / ID Substituent (R) Linker Appendage Melting Point (°C) Yield (%)
Target Compound (hypothetical) 4-OCH₃ Propanoyl Piperidine-3-carboxylate N/A N/A
5h 4-OCH₃ Acetyl 6-Chloropyridin-3-yl 108–110 81
5l 4-Cl Acetyl Piperazine-4-methoxybenzyl 116–118 72
2c 4-OCH₃ Acetic acid None 231–233 62
5f 4-Cl Acetyl 6-Chloropyridin-3-yl 215–217 72

Key Observations :

  • 4-Methoxy vs. 4-Chloro : Methoxy-substituted compounds (e.g., 5h, 2c) exhibit lower melting points compared to chloro analogs (e.g., 5f, 5l), likely due to reduced polarity and hydrogen-bonding capacity .
  • Linker Impact : Acetic acid derivatives (e.g., 2c) show higher melting points than acetyl or hydrazide-linked analogs, possibly due to intermolecular hydrogen bonding .
Table 2: Comparative Bioactivity of Selected Analogs
Compound ID Target Activity IC50 / Inhibition Rate Cell Line / Enzyme Reference
5l Cytotoxicity (VEGFR2 inhibition) IC50 = 1.4 µM MDA-MB-231 [7]
5a Cytotoxicity (Baseline activity) IC50 = 5.2 µM MDA-MB-231 [7]
3a-f Aldose Reductase Inhibition N/A (qualitative) Enzymatic assay [14]
4j-4m Antimicrobial Activity N/A (qualitative) ESKAPE pathogens [10]

Key Observations :

  • Substituent-Bioactivity Relationship : Chlorophenyl derivatives (e.g., 5l) show enhanced cytotoxicity compared to methoxy or bromo analogs, likely due to increased electrophilicity and target binding .
  • Piperazine vs.

Biological Activity

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate, with CAS Number 1040643-99-9, is a complex organic compound exhibiting significant biological activities. This article aims to explore its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O4SC_{23}H_{27}N_{3}O_{4}S with a molecular weight of 441.5 g/mol. The structure incorporates an imidazo[2,1-b]thiazole moiety, which is known for its pharmacological relevance.

PropertyValue
CAS Number1040643-99-9
Molecular FormulaC23H27N3O4S
Molecular Weight441.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the imidazo[2,1-b]thiazole structure. For instance, derivatives have shown promising antiproliferative activity against various cancer cell lines, including lung (A549), breast (MCF7), and prostate (PC3) cancer cells.

  • Cytotoxicity Studies :
    • In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cells through caspase activation. For example, compounds derived from imidazo[2,1-b]thiazole exhibited significant cytotoxic effects in MTT assays against MCF7 and A549 cell lines .
  • Mechanism of Action :
    • The mechanism often involves the inhibition of key signaling pathways such as ERK1/2 kinase pathways, leading to cell cycle arrest and apoptosis . The compound's structure suggests potential interactions with DNA and proteins involved in cell proliferation.

Study 1: Antiproliferative Activity

A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their anticancer activity. The results indicated that compounds with similar structures to this compound demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

Study 2: Apoptosis Induction

Another study focused on the apoptosis induction capabilities of these compounds. It was found that certain derivatives could activate caspases 3 and 8 in HL-60 leukemia cells, suggesting a robust mechanism for promoting programmed cell death .

Comparative Analysis

A comparative analysis of various derivatives indicates that modifications on the imidazo[2,1-b]thiazole ring can enhance biological activity:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Ethyl 1-(3-(6-(4-methoxyphenyl)...A54910ERK1/2 inhibition
Compound XMCF78Caspase activation
Compound YPC315DNA intercalation

Q & A

Basic Question: What are the common synthetic pathways for preparing imidazo[2,1-b]thiazole derivatives structurally related to this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with condensation of phenacyl bromides (e.g., 4-bromophenacyl bromide) with ethyl 2-aminothiazole-4-acetate in acetone, followed by hydrazide formation via hydrazine hydrate treatment . Subsequent cyclization or coupling with aryl/heterocyclic aldehydes or isothiocyanates yields target compounds. For example, intermediates like 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide are key precursors for functionalization .

Advanced Question: How can reaction conditions be optimized to mitigate low yields in the final cyclization step of imidazo[2,1-b]thiazole derivatives?

Methodological Answer:
Key variables include:

  • Catalyst and Solvent: Use anhydrous sodium acetate in ethanol to promote cyclization of hydrazide intermediates with ethyl α-bromoacetate .
  • Temperature: Reflux conditions (70–80°C) enhance reaction efficiency for thiazolidinone ring formation .
  • Purification: Recrystallization from ethanol or methanol improves purity, as seen in yields exceeding 90% for analogous compounds .

Basic Question: What spectroscopic techniques are essential for structural confirmation of this compound and its analogs?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C-NMR are critical for identifying proton environments (e.g., δ1.36–1.56 ppm for piperidine methylene groups) and carbon skeletons (e.g., δ169.23 ppm for thiazolidinone C=O) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks and fragmentation patterns consistent with imidazo[2,1-b]thiazole scaffolds .
  • X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for structurally similar pyrazoline-thiazole hybrids .

Advanced Question: How should researchers address contradictory biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Assay Validation: Ensure consistency in cell lines (e.g., MDA-MB-231 vs. HepG2) and compound concentrations. For example, IC50_{50} values for cytotoxicity can vary 16-fold between cell types due to differential receptor expression .
  • Pharmacokinetic Profiling: Evaluate metabolic stability (e.g., cytochrome P450 interactions) and bioavailability to explain discrepancies between in vitro potency and in vivo efficacy .
  • Dose-Response Analysis: Use non-linear regression models to quantify inhibitory rates (e.g., VEGFR2 inhibition at 20 μM vs. 5 μM) and identify threshold effects .

Advanced Question: What experimental strategies are recommended for studying this compound’s interaction with kinase targets like VEGFR2?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based or radioactive ATP-binding assays to measure IC50_{50} values. For example, compare inhibition rates (e.g., 5.72% vs. 3.76% at 20 μM) to reference inhibitors like sorafenib .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (KDK_D, konk_{on}/koffk_{off}) for target engagement .
  • Molecular Docking: Validate computational models with co-crystallized kinase structures (e.g., PDB 4ASD) to predict binding poses of the piperidine-thiazole scaffold .

Basic Question: What structural features of this compound influence its solubility and membrane permeability?

Methodological Answer:

  • Ester Groups: The ethyl ester moiety enhances lipophilicity, improving passive diffusion across cell membranes .
  • Piperidine Core: The basic nitrogen facilitates salt formation with counterions (e.g., HCl), enhancing aqueous solubility for in vitro assays .
  • Aryl Substituents: Electron-donating groups (e.g., 4-methoxyphenyl) increase π-π stacking with hydrophobic binding pockets but may reduce solubility .

Advanced Question: How can researchers resolve isomeric mixtures formed during the synthesis of thiazolidinone derivatives?

Methodological Answer:

  • Chromatographic Separation: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers .
  • Dynamic NMR: Monitor isomerization in solution (e.g., δ1.44 ppm for S-CH2_2 protons) to identify equilibrium conditions favoring a single isomer .
  • X-ray Diffraction: Resolve solid-state isomerism, as demonstrated for 4-thiazolidinones with crystallographic evidence of chair conformations .

Advanced Question: What methodologies are employed to evaluate the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

  • Incubation Protocols: Use pooled human liver microsomes (HLM) with NADPH regeneration systems to measure intrinsic clearance (ClintCl_{int}) .
  • LC-MS/MS Quantification: Monitor parent compound depletion over time (0–60 min) to calculate half-life (t1/2t_{1/2}) .
  • CYP Inhibition Screening: Test against CYP3A4, 2D6, and 2C9 isoforms to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.